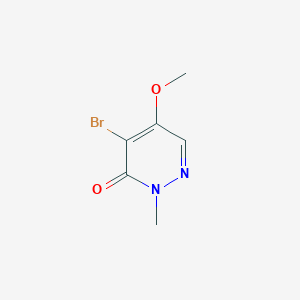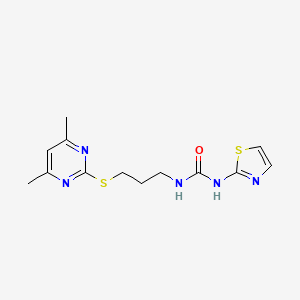
Sodium 2-(3-cyclobutylpyridin-2-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(3-cyclobutylpyridin-2-YL)acetate: is a chemical compound with the molecular formula C11H12NNaO2 It is a sodium salt derivative of 2-(3-cyclobutylpyridin-2-yl)acetic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-cyclobutylpyridin-2-YL)acetate typically involves the reaction of 2-(3-cyclobutylpyridin-2-yl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure complete conversion to the sodium salt form.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the purification of the final product through crystallization or other separation techniques to achieve the desired purity and quality.
化学反応の分析
Types of Reactions: Sodium 2-(3-cyclobutylpyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Chemistry: Sodium 2-(3-cyclobutylpyridin-2-YL)acetate is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in the development of new biochemical assays or as a tool in molecular biology studies.
Medicine: The compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Sodium 2-(3-cyclobutylpyridin-2-YL)acetate involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
2-(3-cyclobutylpyridin-2-yl)acetic acid: The parent compound from which Sodium 2-(3-cyclobutylpyridin-2-YL)acetate is derived.
Pyridine derivatives: Compounds containing the pyridine ring structure, which may have similar chemical properties and applications.
Cyclobutyl derivatives: Compounds containing the cyclobutyl group, which may exhibit similar reactivity and biological activity.
Uniqueness: this compound is unique due to its specific combination of the cyclobutyl and pyridine moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
sodium;2-(3-cyclobutylpyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.Na/c13-11(14)7-10-9(5-2-6-12-10)8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXQEQGEOGQSMQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(N=CC=C2)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2741794.png)
![1-[(2,5-dimethylphenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2741795.png)

![2-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2741798.png)

![4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B2741800.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2741805.png)
![3-(2-FLUOROPHENYL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE](/img/structure/B2741806.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2741810.png)

![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2741813.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide](/img/structure/B2741815.png)
